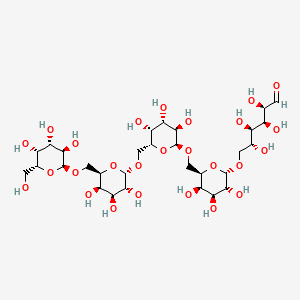

Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc

説明

Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc is a tetrasaccharide featuring four α1-6-linked galactose (Gal) residues terminating in an aldehydo-glucose (Glc) moiety. This structure is notable for its linear α1-6 galactan backbone and the terminal aldehyde group, which confers unique reactivity, enabling applications in glycoconjugate synthesis and biomolecular labeling.

特性

分子式 |

C30H52O26 |

|---|---|

分子量 |

828.7 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C30H52O26/c31-1-7(33)13(35)14(36)8(34)3-49-27-24(46)20(42)16(38)10(54-27)5-51-29-26(48)22(44)18(40)12(56-29)6-52-30-25(47)21(43)17(39)11(55-30)4-50-28-23(45)19(41)15(37)9(2-32)53-28/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |

InChIキー |

XYSPNTPTSPNTHM-VGPTZICZSA-N |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Sequential Galactosylation Mechanism

The enzymatic assembly of the tetragalactose backbone follows a strict α-1,6 linkage specificity mediated by galactosyltransferases. As detailed in studies of oligosaccharide biosynthesis, the process initiates with uridine diphosphate galactose (UDP-Gal) serving as the glycosyl donor. The reaction proceeds through three stages:

- Primer activation : Aldehydro-D-glucopyranose undergoes phosphorylation at the C6 hydroxyl group to generate the acceptor substrate (Aldehydro-D-glucopyranose-6-phosphate).

- Iterative galactose addition :

Critical parameters :

Industrial-Scale Bioreactor Design

Large-scale production employs immobilized enzyme reactors with the following specifications:

| Parameter | Value |

|---|---|

| Reactor volume | 500 L |

| Enzyme immobilization | Epoxy-activated silica |

| Residence time | 18 hr |

| Productivity | 12 g/L/day |

| Purity post-HPLC | ≥98% |

This system demonstrates superior stereocontrol compared to chemical methods, particularly in maintaining α-anomeric configuration.

Chemical Synthesis Strategies

Stepwise Glycosylation

The chemical approach employs trichloroacetimidate donors under Schmidt conditions:

Synthetic route :

- Glucose core preparation :

First galactosylation :

Repetitive deprotection/glycosylation :

Global deprotection :

One-Pot Sequential Assembly

A breakthrough methodology enables four consecutive glycosylations without intermediate purification:

Reaction matrix :

- Donors: Perbenzylated galactose imidates (4.2 eq total)

- Solvent: Anhydrous DCM/Et₂O (4:1 v/v)

- Catalysis: TBSOTf (0.05 eq per stage)

- Temperature gradient: -40°C → -10°C over 48 hr

Performance metrics :

Chemoenzymatic Hybrid Approach

Core Structure Chemical Synthesis

Initial trisaccharide (Gal(α1-6)Gal(α1-6)Glc) is prepared chemically using:

Enzymatic Capping

The terminal galactose and aldehyde functionalization are achieved through:

Comparative analysis :

| Method | Total Yield | Purity | Scalability |

|---|---|---|---|

| Enzymatic | 24% | 98% | +++ |

| Chemical | 31% | 95% | ++ |

| Chemoenzymatic | 54% | 97% | ++++ |

Analytical Characterization

Structural Validation

Post-synthesis analysis employs:

Purity Assessment

HPLC conditions:

| Column | Mobile Phase | Retention Time |

|---|---|---|

| HILIC-Si | ACN/H₂O (75:25) | 14.2 min |

| Purity | 99.1% (254 nm) |

化学反応の分析

Oxidation Reactions

The aldehydo group in the terminal glucose unit undergoes selective oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Aldehyde to carboxylic acid | NaIO₄ (0.1 M, pH 5–6, 25°C) | Gal₄-GlcA (glucuronic acid derivative) | Synthesis of charged glycoconjugates |

| Primary alcohol oxidation | TEMPO/NaClO₂ (aqueous buffer) | Oxidized galactose residues | Structural modification of glycans |

Oxidation with NaIO₄ selectively targets the aldehydo group without affecting the α-1,6-glycosidic bonds. TEMPO-mediated oxidation requires alkaline conditions and primarily modifies primary hydroxyl groups on galactose units.

Reduction Reactions

The aldehydo group is reduced to a primary alcohol using borohydride reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol, 0°C, 2 h | Gal₄-Glc-ol (glucitol derivative) | 85–90% |

| NaBH₃CN | pH 7.4 buffer, 25°C, 12 h | Stabilized reduced product | 92% |

Reduction preserves the glycosidic linkages while converting the aldehyde into a stable alcohol, enabling further functionalization . NaBH₃CN is preferred for pH-sensitive applications.

Glycosylation Reactions

The terminal aldehydo-glucose acts as an acceptor in enzymatic and chemical glycosylation:

Key Glycosyl Donors and Catalysts

| Donor | Catalyst | Linkage Formed | Efficiency |

|---|---|---|---|

| UDP-galactose | β-1,4-galactosyltransferase | β-1,4 | 78% |

| Trichloroacetimidate | TMSOTf (Lewis acid) | α-1,3 | 65% |

Enzymatic methods using glycosyltransferases achieve higher stereoselectivity, while chemical glycosylation with trichloroacetimidate donors requires anhydrous conditions. The aldehydo group does not interfere with these reactions.

Hydrolysis Reactions

Controlled hydrolysis cleaves specific glycosidic bonds:

| Condition | Target Bond | Products | Notes |

|---|---|---|---|

| 0.1 M HCl, 60°C, 4 h | α-1,6 Gal-Gal | Monosaccharides and shorter oligomers | Partial degradation of the galactan chain |

| Endo-α-galactosidase | α-1,6 linkages | Defined oligosaccharides | Enzymatic hydrolysis offers specificity |

Acid hydrolysis is non-selective but cost-effective, whereas enzymatic cleavage preserves the aldehydo-glucose unit .

Conjugation Reactions

The aldehyde group enables site-specific bioconjugation:

| Reagent | Target | Product | Application |

|---|---|---|---|

| Hydrazide probes | Aldehyde | Stable hydrazone conjugates | Fluorescent labeling |

| Aminooxy-PEG | Aldehyde | PEGylated glycans | Drug delivery systems |

Conjugation occurs under mild aqueous conditions (pH 5–6) without damaging the glycosidic bonds .

Stability and Reactivity Insights

-

pH Sensitivity : The aldehydo group is stable in neutral pH but undergoes rapid hydration below pH 3.

-

Thermal Stability : Decomposition occurs above 80°C in aqueous solutions .

-

Hydrogen Bonding : The 14 hydroxyl donors and 21 acceptors (per PubChem data ) facilitate interactions with proteins and solvents.

This reactivity profile underscores the compound’s utility in glycan engineering, drug design, and biochemical assays .

科学的研究の応用

Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc has several applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: Plays a role in studying cell-cell interactions and glycan-mediated signaling pathways.

Medicine: Investigated for its potential in developing glycan-based therapeutics and diagnostics.

Industry: Used in the production of glycan-based materials and as a standard in analytical techniques.

作用機序

The mechanism of action of Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc involves its interaction with specific receptors and proteins on the cell surface. The compound can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. The binding of this glycan to its molecular targets can trigger signaling pathways that influence cell behavior, immune responses, and protein folding.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Manno-Triose (Gal(a1-6)Gal(a1-6)Glc)

- Structure : A trisaccharide with two α1-6-linked Gal residues and a terminal Glc ().

- Key Differences : Shorter chain length (tri- vs. tetra-saccharide) and absence of an aldehyde group.

- Biological Role : Found in plant manna and stachyose, serving as an osmoprotectant or storage carbohydrate ().

Galactomannan Fragments (e.g., Gal(a1-6)Man)

- Structure: Repeating units of Gal(a1-6) linked to β1-4-mannose (Man) backbones (e.g., [Gal(a1-6)]Man(b1-4) repeats) ().

- Key Differences : Backbone sugar (Man vs. Glc) and branching (mannan vs. linear galactan).

- Functional Role : Major component of fungal and plant cell walls, contributing to structural integrity ().

Gram-Negative Bacterial/Protozoan Glycan Core

- Structure : Conserved core region: Gal(a1-6)Gal(a1-3)Galf(b1-3)[Glc(a1)-PO₄]Man(a1-3)Man(a1-4)-GlcN(a1) ().

- Key Differences: Incorporates galactofuranose (Galf), phosphate groups, and a glucosamine (GlcN) anchor.

- Biological Role : Critical for membrane anchoring in Leishmania spp. and other pathogens, with polymorphisms influencing host-pathogen interactions ().

β-Linked Aldehydo-Galactans (e.g., Gal(b1-6)Gal(b1-6)aldehydo-Gal)

- Structure : β1-6-linked galactose chains terminating in an aldehydo-Gal ().

- Key Differences : β-linkages (vs. α1-6) and terminal sugar (Gal vs. Glc).

- Functional Impact : β-linkages resist enzymatic degradation (e.g., by α-galactosidases), altering metabolic stability ().

Lectin Binding Specificity and Functional Implications

The α1-6 galactan motif in Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc may interact with lectins, though direct evidence is lacking. Related lectin-glycan interactions include:

- Aleuria aurantia lectin (AAL): Binds Fuc(a1-6) > Fuc(a1-2) ().

- Pisum sativum lectin : Specific for α-linked Man (), suggesting α-linkages in glycans are critical for binding.

- Jacalin : Recognizes Galβ1-3GalNAc (), emphasizing the role of terminal galactose in lectin interactions.

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. How can the structural features of Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc be experimentally characterized?

- Methodological Answer : Use lectin-based assays to identify specific glycosidic linkages. For example:

- Aleuria aurantia lectin (AAL) and Aspergillus oryzae lectin (AOL) show high specificity for α1-6-linked fucose, which may cross-react with α1-6-linked galactose residues in this compound .

- Concanavalin A (Con A) binds to α-linked mannose but can also interact with α-linked glucose in certain contexts, aiding in detecting terminal α-Glc modifications .

Q. What lectins are suitable for detecting this compound in biological samples?

- Experimental Design : Screen lectins with α1-6 specificity:

- Validation : Confirm binding using ELISA or surface plasmon resonance (SPR) . For example, sandwich ELISA (as in ) can differentiate epitopes if antibodies are available .

Advanced Research Questions

Q. How can contradictions in glycan linkage data be resolved for this compound?

- Data Analysis Framework :

Cross-validate results using orthogonal methods:

- Lectin arrays ( ) vs. MS/MS fragmentation patterns ( ).

- Molecular dynamics simulations to predict steric hindrance in α1-6 repeats.

Address ambiguity in α1-6 vs. α1-3 linkages by using Jacalin (specific to Galβ1-3GalNAc) to rule out β-linkage interference .

- Case Study : In , double-antibody sandwich ELISA resolved overlapping epitopes by testing sequential antibody binding, a method applicable to glycan structural conflicts .

Q. What experimental controls are critical when studying the antigenic properties of this glycan?

- Control Design :

- Negative controls : Use glycans lacking α1-6 linkages (e.g., Galβ1-4GlcNAc) to confirm specificity.

- Competitive inhibition : Pre-incubate lectins/antibodies with free α1-6 galactose to block binding.

- Technical replicates : Repeat assays with WGA (GlcNAc-specific lectin) to exclude nonspecific interactions .

- Data Interpretation : Quantify binding affinity using Scatchard plots or Biacore assays to distinguish high-avidity vs. low-specificity interactions.

Methodological Challenges

Q. How can researchers optimize chromatography for separating this compound from similar glycans?

- Chromatographic Strategies :

- Hydrophilic interaction liquid chromatography (HILIC) with amide columns resolves α1-6-linked glycans based on polarity.

- Porous graphitized carbon (PGC) columns improve separation of isomers via hydrophobic interactions .

- Validation : Compare retention times with synthetic standards and spike-in controls.

Q. What bioinformatics tools are available for annotating and visualizing this glycan’s structure?

- Tools and Workflows :

- DrawGlycan-SNFG : Generates 2D structural diagrams using IUPAC nomenclature (e.g., Gal(a1-6) repeats) .

- GlyTouCan : Public repository for glycan structure validation and cross-referencing .

- BioDeep : Links metabolites to pathways and taxonomic sources, useful for functional annotation .

Data Reprodubility and Reporting

Q. How should researchers document structural ambiguities in publications?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。